molecular formula C28H25FN4O3S B2954441 N-(2,5-dimethylphenyl)-2-[[5-(2-fluorophenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]acetamide CAS No. 892386-10-6

N-(2,5-dimethylphenyl)-2-[[5-(2-fluorophenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]acetamide

Cat. No.: B2954441
CAS No.: 892386-10-6
M. Wt: 516.59
InChI Key: KIKOIFMVJHJORK-UHFFFAOYSA-N
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Description

This compound is a highly complex tricyclic acetamide derivative featuring a fused oxa-aza heterocyclic core. Its structure includes a 2-fluorophenyl substituent at position 5, a hydroxymethyl group at position 11, and a 14-methyl group on the central tricyclic scaffold. The acetamide side chain is linked to a 2,5-dimethylphenyl group via a sulfanyl bridge.

Properties

IUPAC Name

N-(2,5-dimethylphenyl)-2-[[5-(2-fluorophenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H25FN4O3S/c1-15-8-9-16(2)23(10-15)31-24(35)14-37-28-21-11-20-18(13-34)12-30-17(3)25(20)36-27(21)32-26(33-28)19-6-4-5-7-22(19)29/h4-10,12,34H,11,13-14H2,1-3H3,(H,31,35)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIKOIFMVJHJORK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CSC2=NC(=NC3=C2CC4=C(O3)C(=NC=C4CO)C)C5=CC=CC=C5F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H25FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

516.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethylphenyl)-2-[[5-(2-fluorophenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]acetamide can be approached through multi-step organic synthesis. The key steps may involve:

    Formation of the triazatricyclo compound: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the sulfanyl group: This step may involve nucleophilic substitution reactions.

    Attachment of the acetamide group: This can be done through acylation reactions using acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of such complex compounds typically involves optimization of reaction conditions to maximize yield and purity. This may include:

    Catalysis: Using catalysts to enhance reaction rates.

    Purification: Employing techniques such as chromatography and recrystallization.

    Scale-up: Adapting laboratory-scale reactions to industrial-scale processes.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dimethylphenyl)-2-[[5-(2-fluorophenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group.

    Reduction: The aromatic rings can be reduced under specific conditions.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.

    Substitution reagents: Halogens, nitrating agents.

Major Products

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of partially or fully hydrogenated aromatic rings.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

Chemistry

    Synthesis of novel materials: The compound can be used as a building block for creating new polymers and materials with unique properties.

Biology

    Biological probes: The compound can be used to study biological processes due to its complex structure and functional groups.

Medicine

    Drug development:

Industry

    Catalysts: The compound can be used in catalytic processes due to its unique structure.

Mechanism of Action

The mechanism by which N-(2,5-dimethylphenyl)-2-[[5-(2-fluorophenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]acetamide exerts its effects depends on its interaction with molecular targets. These may include:

    Enzyme inhibition: Binding to active sites of enzymes and inhibiting their activity.

    Receptor modulation: Interacting with cellular receptors to modulate signaling pathways.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Property Target Compound ZINC9116207 (Analogue)
Molecular Formula C₃₃H₃₀FN₅O₃S C₃₃H₃₁N₅O₄S
Substituent (Position 5) 2-Fluorophenyl 4-Methoxyphenyl
Substituent (Acetamide Chain) 2,5-Dimethylphenyl 2-Methylphenyl
Calculated LogP* ~3.8 (estimated) ~3.2 (reported)
Potential Applications Hypothesized enzyme inhibition/drug design Listed in ZINC database (drug discovery)

*LogP values inferred from structural features.

Functional Analogues (Pesticides)

lists acetamide derivatives like oxadixyl (fungicide) and flumetsulam (herbicide) . While these share the acetamide backbone, their structural simplicity contrasts sharply with the target compound:

  • Oxadixyl : Contains a methoxy group and oxazolidinyl ring, targeting oomycete fungi.
  • Flumetsulam : A triazolopyrimidine sulfonamide, inhibiting acetolactate synthase in weeds.

The target compound’s tricyclic core and fluorophenyl group suggest a more specialized mechanism, likely distinct from broad-spectrum pesticide activity.

Key Research Findings and Inferences

Electronic Effects : The 2-fluorophenyl group in the target compound may enhance binding specificity compared to the 4-methoxyphenyl group in ZINC9116207, as fluorine’s electronegativity could stabilize dipole interactions in enzymatic pockets .

Biological Activity

N-(2,5-dimethylphenyl)-2-[[5-(2-fluorophenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]acetamide is a complex organic compound with potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity based on available research findings.

Chemical Structure and Properties

The compound has a molecular formula of C22H21FN6O2SC_{22}H_{21}FN_6O_2S and a molecular weight of approximately 452.5 g/mol. Its structure includes multiple functional groups that contribute to its biological activity.

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Topoisomerase Inhibition : Similar compounds have shown potential as selective inhibitors of topoisomerase II, which is crucial for DNA replication and repair processes in cancer cells .
  • Reactive Oxygen Species (ROS) Induction : The compound may induce ROS levels in cancer cells, leading to apoptosis—programmed cell death—particularly in the G1 phase of the cell cycle .
  • Anticancer Activity : Preliminary studies suggest that related compounds exhibit anticancer effects on various cell lines, including those from breast, colon, lung, and prostate cancers .

Biological Activity Data

The following table summarizes key findings regarding the biological activity of this compound and related compounds:

Activity TypeObserved EffectReference
Topoisomerase II InhibitionPotent and selective inhibition observed in vitro
Anticancer ActivityEffective against breast and colon cancer cell lines at low micromolar concentrations
Apoptosis InductionInduces apoptosis primarily in the G1 phase of the cell cycle
ROS InductionIncreases ROS levels in treated cancer cells

Case Studies

  • Study on Anticancer Effects : A study evaluated the efficacy of similar compounds against various cancer cell lines. The results indicated significant cytotoxicity at low concentrations compared to standard chemotherapeutic agents like etoposide .
  • Topoisomerase II Inhibition Study : In vitro assays demonstrated that certain derivatives of this compound inhibit topoisomerase II without intercalating DNA, suggesting a targeted mechanism that minimizes off-target effects .

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